Teniloxazine maleate, also known as sulfoxazine or sufoxazine, is a pharmaceutical compound primarily developed as an antidepressant. Initially investigated for its neuroprotective and nootropic properties, it has been classified as a selective norepinephrine reuptake inhibitor. The compound is marketed in Japan and has been studied for its efficacy in treating major depressive disorder and cerebrovascular insufficiency.
Teniloxazine maleate falls under the category of psychoanaleptics, specifically selective norepinephrine reuptake inhibitors. Its chemical formula is C₁₆H₁₉NO₂S, with a molar mass of 289.39 g/mol. It acts by selectively inhibiting the reuptake of norepinephrine while exhibiting some selectivity over serotonin and dopamine transporters. Additionally, it antagonizes the 5-HT₂A receptor, contributing to its pharmacological profile .
The synthesis of Teniloxazine maleate can be achieved through various methods:
Alternatively, Teniloxazine can also be synthesized through a base reaction involving 1-[2-(2-thienyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate .
The molecular structure of Teniloxazine maleate features a complex arrangement that includes a morpholine ring and various aromatic groups. The 3D structure can be visualized using molecular modeling software, highlighting its spatial configuration which is crucial for its interaction with biological targets.
Teniloxazine maleate undergoes several chemical reactions that are significant for its pharmacological activity:
The mechanism of action of Teniloxazine maleate primarily revolves around its role as a norepinephrine reuptake inhibitor. By preventing the reabsorption of norepinephrine into presynaptic neurons, it enhances noradrenergic signaling in the brain. This increase in norepinephrine availability is believed to alleviate symptoms associated with depressive disorders.
Additionally, its antagonistic effect on the 5-HT₂A receptor may further enhance mood stabilization by balancing serotonin levels .
Relevant analyses indicate that Teniloxazine maleate has favorable pharmacokinetic properties that support its use as an antidepressant .
Teniloxazine maleate has been primarily studied for its applications in treating major depressive disorder and cerebrovascular insufficiency. Its mechanism as a selective norepinephrine reuptake inhibitor positions it as a potential therapeutic agent for various mood disorders and related neurological conditions. Ongoing research continues to explore its efficacy and safety profile in clinical settings .
Teniloxazine maleate (chemical name: 2-{[2-(thiophen-2-ylmethyl)phenoxy]methyl}morpholine maleate) was initially developed in the 1980s by Japanese pharmaceutical researchers under the code Y-8894. Early pharmacological investigations positioned it as a potential neuroprotective and nootropic agent for cerebrovascular insufficiency, with numerous preclinical studies demonstrating efficacy in experimental models of amnesia, cerebral energy metabolism disorders, and anoxia [1] [4]. By the late 1980s, research focus shifted toward its antidepressant properties following clinical observations of mood-elevating effects. The compound was subsequently marketed in Japan under brand names including Lucelan and Metatone for major depressive disorder, representing a significant departure from its original neurological indications [1] [2].
Pharmacologically, teniloxazine is classified as a selective norepinephrine reuptake inhibitor (NRI) with a unique polyvalent mechanism. Biochemical studies reveal potent inhibition of the norepinephrine transporter (NET) with significantly weaker effects on serotonin (SERT) and dopamine (DAT) transporters. Quantitative analyses demonstrate approximately 20-fold selectivity for NET over SERT, distinguishing it from non-selective tricyclic antidepressants [1] [6]. Additionally, teniloxazine functions as an antagonist at 5-HT2A receptors, potentially contributing to both its antidepressant efficacy and reduced anxiety-related side effects compared to pure reuptake inhibitors. This dual mechanism represented a pharmacological innovation during its development era, offering a differentiated profile from first-generation tricyclic antidepressants that typically exhibited strong anticholinergic and sedative effects [1] [10].
The molecular characteristics of teniloxazine maleate are detailed below:
Table 1: Fundamental Chemical and Pharmacological Profile of Teniloxazine Maleate
Property | Value | Description/Implication |
---|---|---|
Chemical Formula (Free base) | C₁₆H₁₉NO₂S | Morpholine derivative with thiophene-containing arylalkyl chain |
Molecular Weight (Free base) | 289.39 g/mol | Typical for CNS-penetrant molecules |
Molecular Weight (Maleate salt) | 405.465 g/mol | Enhanced water solubility for oral formulation |
Stereochemistry | Racemic mixture | Single stereocenter with (±)-configuration; no stereoselective metabolism reported |
Primary Mechanism | Norepinephrine reuptake inhibition (NET) | Ki ≈ 155-630 nM; increases synaptic norepinephrine |
Secondary Mechanism | 5-HT₂A receptor antagonism | Modulates serotonin signaling pathways |
Lipophilicity | LogP ≈ 3.2 (calculated) | Optimal for blood-brain barrier penetration |
Teniloxazine belongs to a structurally diverse category of norepinephrine-modulating agents characterized by distinct chemical scaffolds. The molecule features a morpholine ring linked via an ether bridge to an ortho-substituted phenyl group with a thiophen-2-ylmethyl extension. This configuration differs significantly from the tricyclic framework of desipramine (a secondary amine TCA) and the phenethylamine structure of atomoxetine (a contemporary NRI). Its closest structural analogue is viloxazine, which shares the aryloxymethylmorpholine core but incorporates an ethoxyphenoxy group instead of teniloxazine's thiophene-containing substituent [9] [10]. This structural variation may underlie teniloxazine's additional 5-HT₂A activity compared to viloxazine's relatively pure NRI profile.
Functionally, teniloxazine occupies a middle ground between highly selective NRIs and broad-spectrum monoamine modulators. Unlike reboxetine (a prototypical selective NRI), teniloxazine exhibits moderate affinity for non-NET targets, particularly 5-HT₂A receptors. This contrasts with dual reuptake inhibitors like duloxetine (SNRI) that simultaneously target serotonin and norepinephrine transporters with near-equal affinity. The following comparative analysis illustrates the spectrum of transporter selectivity among key NRI-class agents:
Table 2: Comparative Selectivity Profile of Teniloxazine and Reference NRI-Class Agents
Compound | NET Inhibition (Ki, nM) | SERT Inhibition (Ki, nM) | DAT Inhibition (Ki, nM) | Key Secondary Targets |
---|---|---|---|---|
Teniloxazine | 155-630 | ~17,300 | >100,000 | 5-HT₂A antagonist |
Atomoxetine | 5 | 77 | 1,451 | Minimal off-target activity |
Reboxetine | 1.1 | 129 | >10,000 | α₁/α₂ adrenoceptor binding |
Desipramine | 0.83-7.36 | 17-163 | >1,000 | Muscarinic, H₁ histamine receptors |
Viloxazine | 155-630 | ~17,300 | >100,000 | 5-HT₂B/2C modulation |
Therapeutically, teniloxazine's unique pharmacology translated into clinical advantages over early-generation compounds. Unlike tricyclic antidepressants such as imipramine (which exhibits significant affinity for muscarinic, histaminic, and adrenergic receptors), teniloxazine demonstrated minimal anticholinergic, sedative, and cardiovascular effects in clinical trials at therapeutic doses (50mg). This improved tolerability profile represented an important development in depression therapeutics during the 1980s-1990s, particularly for elderly patients vulnerable to TCA side effects [1] [6] [8].
Teniloxazine maleate maintains limited regional approval, primarily within the Japanese pharmaceutical market where it has been commercially available since the 1980s. Its approval pathway reflects Japan's distinctive regulatory framework for antidepressants during that era, which prioritized compounds with novel mechanisms over "me-too" drugs. Despite promising early clinical data in Western populations—including pharmacokinetic studies in healthy volunteers and special populations—the compound never secured regulatory approval in North American or European markets [1] [4] [6]. This limited adoption trajectory contrasts sharply with structurally related compounds like viloxazine, which achieved broader international approval before being discontinued for commercial reasons.
The compound's development history reveals several unexplored therapeutic applications beyond depression. Patent applications have claimed utility in attention-deficit hyperactivity disorder (ADHD), capitalizing on its NRI mechanism shared with approved ADHD therapeutics like atomoxetine [1]. Preclinical investigations also explored potential in Alzheimer's disease, though these studies never advanced to confirmatory clinical trials. Despite these exploratory efforts, teniloxazine remains exclusively indicated for depressive disorders in its approved markets [2] [6]. The global regulatory landscape for teniloxazine maleate is summarized as follows:
Table 3: Global Regulatory Status of Teniloxazine Maleate
Region | Approval Status | Brand Names | Therapeutic Indications | Notes |
---|---|---|---|---|
Japan | Approved (1980s-present) | Lucelan, Metatone | Major depressive disorder | Primary market |
United States | Not approved | N/A | N/A | Investigational IND status only |
European Union | Not approved | N/A | N/A | Limited clinical trials conducted |
Other Regions | Not approved | N/A | N/A | Isolated case reports of off-label use |
Current intellectual property related to teniloxazine includes expired composition-of-matter patents and active use patents for novel applications like ADHD treatment. The compound's future development potential faces significant challenges, including limited commercial incentives for revitalizing older antidepressants in markets dominated by SSRIs and SNRIs. Nevertheless, its distinctive pharmacodynamic profile continues to attract research interest as a potential structural template for developing new NRIs with adjunctive serotonergic modulation [1] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7